molecular formula C7H8N2O2S B1313733 Methyl 2-(Methylthio)pyrimidine-5-carboxylate CAS No. 38275-41-1

Methyl 2-(Methylthio)pyrimidine-5-carboxylate

Cat. No. B1313733
CAS RN: 38275-41-1
M. Wt: 184.22 g/mol
InChI Key: PSYRMEZGAWNWHV-UHFFFAOYSA-N
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Description

“Methyl 2-(Methylthio)pyrimidine-5-carboxylate” is a chemical compound with the empirical formula C7H8N2O2S . It is also known by the synonyms “2-(Methylthio)pyrimidine-5-carboxylic acid methyl ester” and "2-Methylsulfanylpyrimidine-5-carboxylic acid methyl ester" . The CAS Number for this compound is 38275-41-1 .


Molecular Structure Analysis

The molecular weight of “Methyl 2-(Methylthio)pyrimidine-5-carboxylate” is 184.22 . The SMILES string representation of its structure is O=C(OC)C1=CN=C(SC)N=C1 .


Physical And Chemical Properties Analysis

“Methyl 2-(Methylthio)pyrimidine-5-carboxylate” is a powder with a melting point of 94-97 °C . It has an assay of 97% .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Neuroscience and Pharmacology .

Summary of the Application

“Methyl 2-(Methylthio)pyrimidine-5-carboxylate” is used in the synthesis of novel triazole-pyrimidine hybrids. These hybrids have shown promising results as potential neuroprotective and anti-neuroinflammatory agents .

Methods of Application or Experimental Procedures

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results or Outcomes

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. From 14 compounds, six ( ZA2 to ZA6 and intermediate S5) exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

2. Synthesis of Pyrimidinopyridones

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Pharmacology .

Summary of the Application

“Methyl 2-(Methylthio)pyrimidine-5-carboxylate” is used in the synthesis of pyrimidinopyridones. These compounds are potential inhibitors of the FMS tyrosine kinase . FMS tyrosine kinase is a type of protein kinase that plays a key role in cellular processes such as growth, differentiation, and survival. Inhibitors of this kinase are being researched for their potential use in the treatment of diseases such as cancer .

3. Synthesis of Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

“Methyl 2-(Methylthio)pyrimidine-5-carboxylate” is used in the synthesis of ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate . This compound can be used as a building block in the synthesis of various other organic compounds .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and washing thoroughly after handling .

Future Directions

While specific future directions for “Methyl 2-(Methylthio)pyrimidine-5-carboxylate” are not available, research into pyrimidine derivatives continues to be a promising field. For instance, triazole-pyrimidine hybrids have shown potential as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

methyl 2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-11-6(10)5-3-8-7(12-2)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYRMEZGAWNWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458296
Record name Methyl 2-(Methylthio)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(Methylthio)pyrimidine-5-carboxylate

CAS RN

38275-41-1
Record name Methyl 2-(Methylthio)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(methylthio)pyrimidine-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (5.0 g, 25 mmol), 2-methyl-2-thiopseudourea sulfate (3.5 g, 25 mmol) in anhydrous methanol (25 mL) was refluxed for 3 hours under anhydrous conditions. The reaction mixture was cooled and diluted with ethyl acetate. The reaction mixture was filtered and the residue was washed with ethyl acetate. The filtrate was concentrated and the residue was purified by flash chromatography (silica gel) using 25% ethyl acetate in hexane to afford the desired product (3.5 g, 75%) as a white powder. 1H-NMR (d6-DMSO, 400 MHz) δ 9.0 (s, 2H), 3.92 (s, 3H), 2.58 (s, 3H); ES-HRMS m/z 185.041 (M+H C7H8N2O2S requires 185.0379).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Choung, BA Lorsbach, TC Sparks, JM Ruiz… - Synlett, 2008 - thieme-connect.com
The 1, 3-dipolar cycloaddition reaction of pyrimidinyl aldoxime derived nitrile oxides and alkynes delivers 4-(isoxazol-3-yl) pyrimidines. The procedures reported accommodate three …
Number of citations: 10 www.thieme-connect.com
IA Cumming, SL Degorce, A Aagaard… - Bioorganic & Medicinal …, 2022 - Elsevier
In this article, we report the discovery of a series of pyrimidopyridones as inhibitors of IRAK4 kinase. From a previously disclosed 5-azaquinazoline series, we found that switching the …
Number of citations: 1 www.sciencedirect.com
NE Behnke, ZS Sales, M Li… - The Journal of Organic …, 2021 - ACS Publications
Herein a method for the radical alkylation of heteroaryl halides that relies upon the combination of photoredox and nickel catalysis is described. The use of aliphatic N-(acyloxy)…
Number of citations: 6 pubs.acs.org
B Han, RF Han, YW Ren, XY Duan, YC Xu, W Zhang - Tetrahedron, 2011 - Elsevier
4-Substituted dihydropyrimidinones and dihydropyrimidines were first efficient aerobic oxidized to the corresponding pyrimidinones and pyrimidines, respectively, in high yields by …
Number of citations: 40 www.sciencedirect.com
K Anunnitipat - 2023 - ntnuopen.ntnu.no
Enterovirus, som er en del av Picornaviridae-familien, er ansvarlig for et bredt spekter av sykdommer som varierer fra asymptomatiske til dødelige, inkludert utslett, lammelse, …
Number of citations: 0 ntnuopen.ntnu.no

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